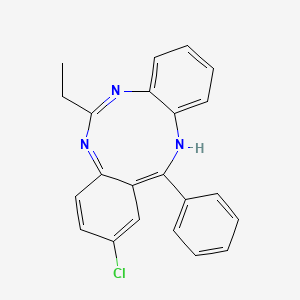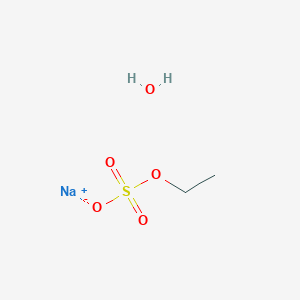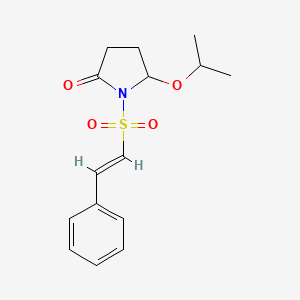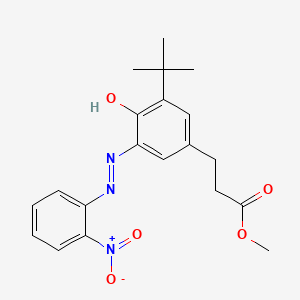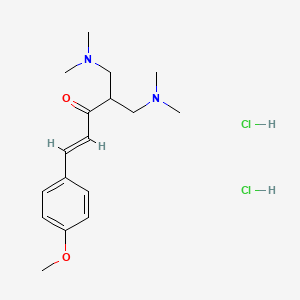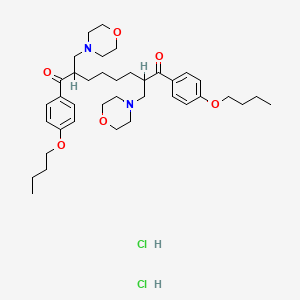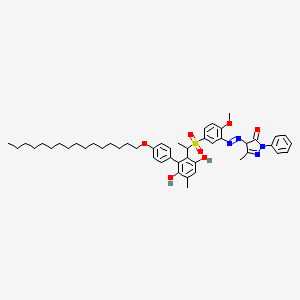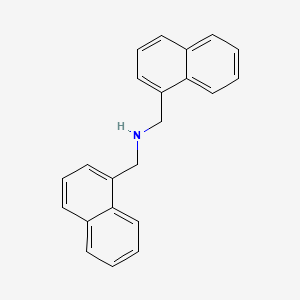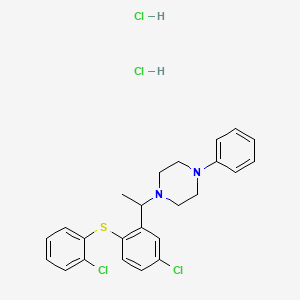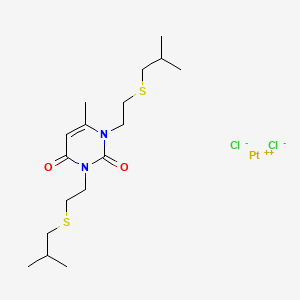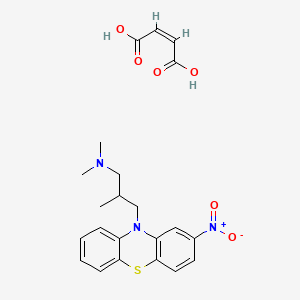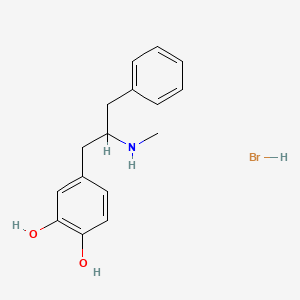
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide is a synthetic compound known for its psychoactive properties It is structurally related to amphetamines and phenethylamines, which are known for their stimulant effects on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide typically involves multiple steps. One common method starts with the bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent . The brominated product is then subjected to a series of reactions, including nitration, reduction, and substitution, to introduce the methylamino and phenylpropyl groups .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the reaction temperature, time, and the molar ratios of reactants. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, including its use as a stimulant and in the treatment of certain neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to increased levels of norepinephrine in the synaptic cleft, resulting in enhanced stimulation of the central nervous system . The molecular targets include trace amine-associated receptor 1 and other adrenergic receptors.
Comparison with Similar Compounds
Similar Compounds
4-Methylmethcathinone (Mephedrone): Shares structural similarities and has similar stimulant effects on the central nervous system.
Hydroxyamphetamine: Another sympathomimetic agent with similar mechanisms of action.
Aminoquinolines: Compounds with similar functional groups and applications in medicinal chemistry.
Uniqueness
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Properties
CAS No. |
93081-19-7 |
|---|---|
Molecular Formula |
C16H20BrNO2 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
4-[2-(methylamino)-3-phenylpropyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C16H19NO2.BrH/c1-17-14(9-12-5-3-2-4-6-12)10-13-7-8-15(18)16(19)11-13;/h2-8,11,14,17-19H,9-10H2,1H3;1H |
InChI Key |
QIDZNHCAZIFMCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CC2=CC(=C(C=C2)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


